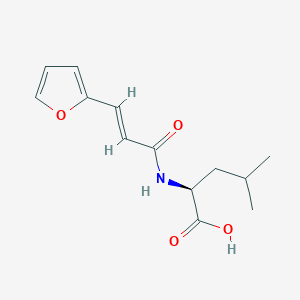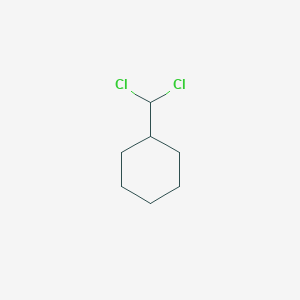
(Dichloromethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dichloromethyl)cyclohexane is an organic compound with the molecular formula C7H12Cl2 It consists of a cyclohexane ring substituted with a dichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions: (Dichloromethyl)cyclohexane can be synthesized through the chlorination of cyclohexane using dichloromethane as a chlorinating agent. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position on the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process requires precise control of temperature and reaction time to achieve high yields and minimize by-products. The chlorination reaction is often catalyzed by ultraviolet light or radical initiators to enhance the reaction rate.
化学反応の分析
Types of Reactions: (Dichloromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of methylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
(Dichloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Dichloromethyl)cyclohexane involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Dichloromethane: A simpler compound with similar chlorination properties but lacks the cyclohexane ring.
Cyclohexane: The parent compound without the dichloromethyl substitution.
Chlorocyclohexane: A compound with a single chlorine substitution on the cyclohexane ring.
特性
CAS番号 |
24099-71-6 |
|---|---|
分子式 |
C7H12Cl2 |
分子量 |
167.07 g/mol |
IUPAC名 |
dichloromethylcyclohexane |
InChI |
InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChIキー |
WUIZXVIJYDEKPU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


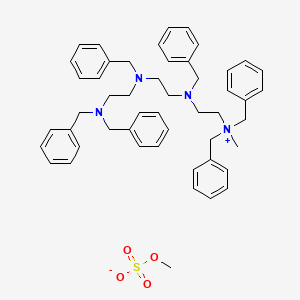
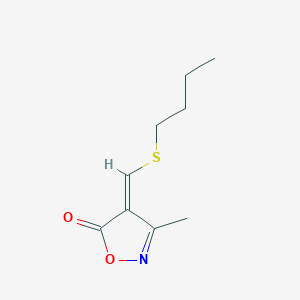
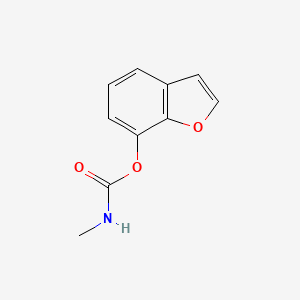
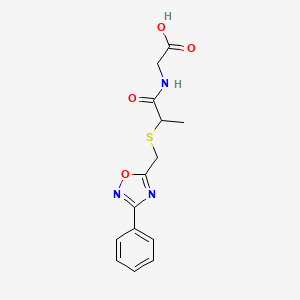
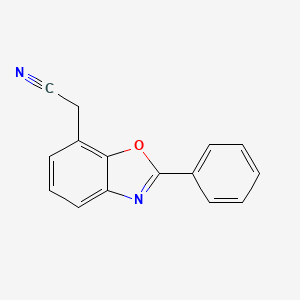
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
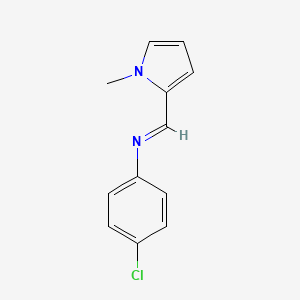
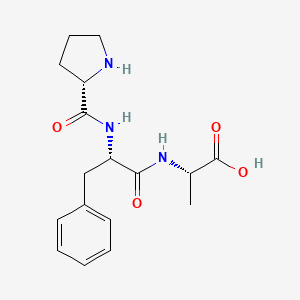
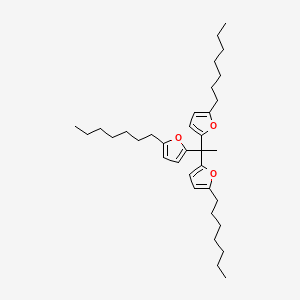
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
